1-Hydroxy-1,2-benziodoxol-3(1H)-one

Thiol oxidation Thiosulfonate synthesis Organic synthesis

Standard oxidants like DMP cleave sensitive 1,2-diols, destroying advanced intermediates. 1-Hydroxy-1,2-benziodoxol-3(1H)-one (IBA) offers unique chemoselectivity. - Preserves C-C bonds of 1,2-diols during oxidation to α-hydroxy ketones - Enables 85-91% yields for benzyl thiols → thiosulfonates (DMP gives wrong product) - Stable precursor for on-demand Dess-Martin periodinane synthesis, avoiding DMP's moisture sensitivity Procure the exact hypervalent iodine reagent for total synthesis campaigns requiring diol integrity.

Molecular Formula C7H5IO3
Molecular Weight 264.02 g/mol
CAS No. 131-62-4
Cat. No. B092841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-1,2-benziodoxol-3(1H)-one
CAS131-62-4
Molecular FormulaC7H5IO3
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OI2O
InChIInChI=1S/C7H5IO3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,10H
InChIKeyAZJIXRYFAZOEMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-1,2-benziodoxol-3(1H)-one: Hypervalent Iodine Oxidant


1-Hydroxy-1,2-benziodoxol-3(1H)-one, also known as 2-iodosobenzoic acid (IBA), is a hypervalent iodine(III) compound and the immediate synthetic precursor to the widely used Dess-Martin periodinane (DMP) [1]. It functions as a mild, chemoselective oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones, with the key advantage of preserving sensitive 1,2-diol C–C bonds without cleavage—a feature not shared by its more soluble derivative DMP [2].

Diol preservation Chemoselective oxidation of alcohols while retaining 1,2-diol C–C bonds
Reaction medium Requires DMSO as solvent; limited solubility in other organic media
Precursor role Direct synthetic precursor to Dess-Martin periodinane for in-house preparation

Why Generic Oxidants Cannot Replace 1-Hydroxy-1,2-benziodoxol-3(1H)-one


The class of hypervalent iodine oxidants exhibits significant heterogeneity in solubility, stability, and chemoselectivity, making direct substitution highly problematic. For example, while DMP offers broad solubility in organic solvents, it readily cleaves 1,2-diol C–C bonds and is moisture-sensitive, requiring anhydrous conditions [1]. Conversely, 1-hydroxy-1,2-benziodoxol-3(1H)-one is virtually insoluble outside of DMSO but uniquely preserves diol integrity [2]. Furthermore, alternative iodine(V) reagents like o-iodoxybenzoic acid (IBX, the oxidized form) display drastically different thermal stability and safety profiles [3]. A procurement decision based solely on functional class overlooks these critical, quantifiable differences in reaction outcome and handling.

Chemoselectivity
IBA Preserves 1,2-diol C–C bonds
DMP Cleaves 1,2-diol bonds
Solubility profile
IBA Virtually insoluble outside DMSO
DMP Broad solubility in organic solvents
Thermal stability & handling
IBA Higher decomposition onset reported; no special moisture sensitivity
DMP Moisture-sensitive; exotherm observed above 130 °C

Quantitative Evidence: 1-Hydroxy-1,2-benziodoxol-3(1H)-one vs. Analogs


Aryl Thiol Oxidation: Yields and Chemoselectivity vs. DMP

In the oxidation of aryl thiols to thiosulfonates, 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX) achieves yields of 85–91%, which is comparable to the 81–89% yields obtained with Dess-Martin periodinane (DMP) [1]. Crucially, the reaction pathway diverges for benzyl thiols: IBX yields thiosulfonates, whereas DMP uniquely yields O-benzyl esters, enabling downstream diversification [1].

Aryl thiol oxidation yields
Head-to-head
IBA: 85–91%
DMP: 81–89%
Divergent chemoselectivity for benzyl thiols
Reported thiosulfonate vs ester product outcome
Room temp; IBA/MeCN, DMP/DCM-DMF
Thiol oxidation Thiosulfonate synthesis Organic synthesis

Thermal Stability: DSC Decomposition vs. DMP

Differential Scanning Calorimetry (DSC) analysis of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX) reveals a decomposition onset temperature range of 159–190 °C, with an associated heat release of 1348–1583 J/g [1]. This is in contrast to Dess-Martin periodinane, which shows an exotherm upon heating above 130 °C [2]. The self-accelerated decomposition temperature (SADT) for a 50 kg package of IBX was determined to be 98 °C [1].

Thermal decomposition onset
Cross-study
IBA: 159–190 °C (DSC)
DMP: exotherm >130 °C
Higher onset temperature may influence large-scale handling
SADT 98 °C for 50 kg package
Process safety Thermal analysis Reagent handling

Reaction Efficiency: Rate and Equivalents vs. DMP

In head-to-head studies for thiol oxidation, Dess-Martin periodinane (DMP) outperforms 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX) in terms of reaction rate, conversion efficiency, and required equivalents [1]. While specific rate constants are not provided in the abstract, the conclusion is that DMP is a more efficient oxidant for this specific transformation, requiring shorter reaction times and fewer equivalents under optimized conditions (DCM/DMF for DMP vs. MeCN for IBX) [1].

Reaction efficiency profile
Head-to-head
IBA: Longer reaction time, higher equivalents
DMP: Shorter time, lower equivalents
Efficiency trade-off vs. chemoselectivity benefit
Thiol oxidation context; qualitative comparison
Reaction kinetics Oxidation Reagent efficiency

1,2-Diol C–C Bond Preservation vs. DMP

A key differentiator for 1-hydroxy-1,2-benziodoxol-3(1H)-one (IBX) is its ability to oxidize 1,2-diols to α-ketols or α-diketones without cleaving the glycol C–C bond [1]. This stands in stark contrast to Dess-Martin periodinane (DMP), which is known to cleave 1,2-diols [2]. The underlying reason lies in the distinct structures of the reactive intermediates formed with IBX versus DMP, as elucidated by comparative 1H-NMR kinetic studies [3].

1,2-Diol oxidation outcome
Class-level
IBA: No C–C bond cleavage
DMP: Cleaves diol bond
Critical for carbon skeleton integrity in synthesis
Structural basis by NMR study
Chemoselectivity 1,2-Diol oxidation Organic synthesis

Optimal Applications for 1-Hydroxy-1,2-benziodoxol-3(1H)-one


Complex Natural Product Synthesis with 1,2-Diol Preservation

In total synthesis campaigns where a 1,2-diol moiety must be oxidized to an α-hydroxy ketone without carbon skeleton fragmentation, 1-hydroxy-1,2-benziodoxol-3(1H)-one is the oxidant of choice. Evidence demonstrates it uniquely preserves the C–C bond, a feature not offered by DMP [1]. This selectivity is critical for advanced intermediates where protecting group strategies or alternative oxidants would fail .

Synthesis of Thiosulfonates from Benzyl Thiols

For the specific conversion of benzyl thiols to thiosulfonates, 1-hydroxy-1,2-benziodoxol-3(1H)-one delivers yields of 85–91% [1]. Critically, it produces the thiosulfonate product, whereas DMP yields an O-benzyl ester [1]. This divergent chemoselectivity makes IBX the only appropriate reagent for accessing this sulfur-containing functional group.

Precursor for In-House DMP Synthesis

Given the moisture sensitivity and limited shelf-life of DMP, many laboratories prefer to synthesize it fresh from a stable precursor. 1-Hydroxy-1,2-benziodoxol-3(1H)-one is the direct and only precursor for this transformation [1]. Procuring the compound ensures a reliable, on-demand supply of DMP, bypassing the stability issues associated with storing the final reagent.

Application
Selection Property
Validation Focus
Natural product diol oxidation
1,2-Diol preservation chemoselectivity
Carbon skeleton integrity in advanced intermediates
Thiosulfonate synthesis from benzyl thiols
Divergent thiol chemoselectivity (thiosulfonate vs ester)
Thiosulfonate product confirmation
In-house DMP precursor synthesis
Stable precursor to moisture-sensitive DMP
On-demand DMP generation and activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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